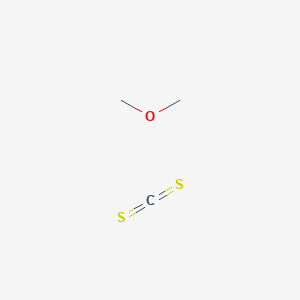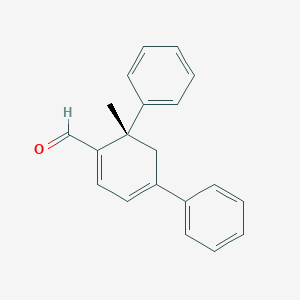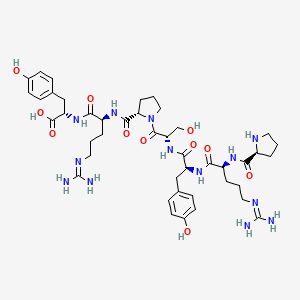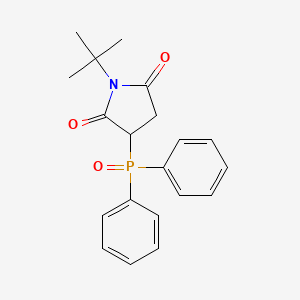![molecular formula C23H23N B14190601 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline CAS No. 916323-55-2](/img/structure/B14190601.png)
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline is an organic compound with the molecular formula C23H23N. It is known for its unique structure, which includes a trimethyl-substituted aniline core and a phenylethenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of 2,4,6-trimethylaniline with 4-(2-phenylethenyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation with metals and other molecules, influencing its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 2,4,6-Trimethylaniline
- Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Uniqueness
Compared to similar compounds, 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline stands out due to its phenylethenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
916323-55-2 |
|---|---|
Molekularformel |
C23H23N |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C23H23N/c1-17-15-18(2)23(19(3)16-17)24-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-16,24H,1-3H3 |
InChI-Schlüssel |
YLNGPZRDPHYHFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=C(C=C2)C=CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)








